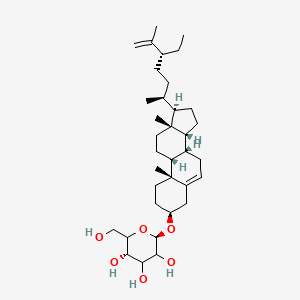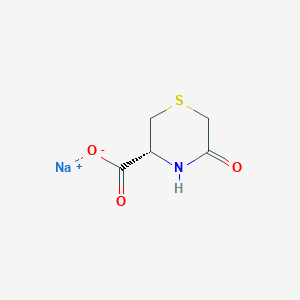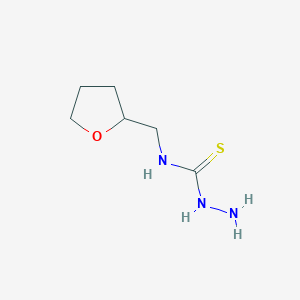
25,26-Dehydro beta-Sitosterol beta-D-Glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25,26-Dehydro beta-Sitosterol beta-D-Glucoside: is a naturally occurring steroid glycoside. It is a derivative of beta-sitosterol, a common plant sterol, and is conjugated with a glucose molecule. This compound is known for its potential biological activities and is often studied for its role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 25,26-Dehydro beta-Sitosterol beta-D-Glucoside typically involves the extraction of beta-sitosterol from plant sources, followed by chemical modification to introduce the dehydro functionality at the 25,26 positions. The glucosylation step involves the attachment of a glucose molecule to the beta-sitosterol backbone. This can be achieved through enzymatic or chemical glycosylation methods, often using glycosyl donors and catalysts under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction of beta-sitosterol from plant materials such as soybeans, peanuts, and other oilseeds. The extracted beta-sitosterol is then subjected to chemical processes to introduce the dehydro functionality and glucosylation. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research and application.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 25,26-Dehydro beta-Sitosterol beta-D-Glucoside can undergo oxidation reactions, particularly at the dehydro positions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can reverse the dehydro functionality, converting the compound back to its saturated form.
Substitution: The glucoside moiety can be substituted with other sugar molecules or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Glycosylation Reagents: Glycosyl donors such as trichloroacetimidates, glycosyl halides, and catalysts like Lewis acids.
Major Products:
Oxidized Derivatives: Various oxidized forms depending on the extent and specificity of the oxidation.
Reduced Forms: Saturated beta-sitosterol derivatives.
Substituted Glucosides: Compounds with different sugar moieties or functional groups attached.
Aplicaciones Científicas De Investigación
Chemistry: 25,26-Dehydro beta-Sitosterol beta-D-Glucoside is used as a reference compound in analytical chemistry for the study of steroid glycosides. It is also employed in the synthesis of other complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes, including its role in membrane structure and function.
Medicine: Research has indicated potential therapeutic applications, such as anti-inflammatory and anti-cancer properties. It is being investigated for its ability to modulate cholesterol levels and its impact on cardiovascular health.
Industry: In the industrial sector, this compound is used in the formulation of nutraceuticals and functional foods due to its health benefits.
Mecanismo De Acción
The mechanism of action of 25,26-Dehydro beta-Sitosterol beta-D-Glucoside involves its interaction with cellular membranes and enzymes. It is believed to modulate the activity of enzymes involved in cholesterol metabolism, thereby influencing cholesterol levels in the body. The compound may also interact with signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Beta-Sitosterol: The parent compound, widely studied for its cholesterol-lowering effects.
Stigmasterol: Another plant sterol with similar biological activities.
Campesterol: A plant sterol with structural similarities and comparable health benefits.
Uniqueness: 25,26-Dehydro beta-Sitosterol beta-D-Glucoside is unique due to the presence of the dehydro functionality at the 25,26 positions and the glucoside moiety. These structural features confer distinct biological activities and make it a valuable compound for research and application in various fields.
Propiedades
IUPAC Name |
(2R,5S)-2-[[(3S,8S,9R,10R,13R,14R,17R)-17-[(2S,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,21-22,24-33,36-39H,2,7-9,11-19H2,1,3-6H3/t21-,22+,24-,25-,26+,27+,28+,29?,30+,31?,32?,33+,34-,35+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZKAGYCKXYXKP-QYHUZGQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@H](C)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5C(C([C@@H](C(O5)CO)O)O)O)C)C)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride](/img/structure/B1147424.png)


